molecular formula C15H24N2O4S2 B4871401 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide

Cat. No.: B4871401
M. Wt: 360.5 g/mol
InChI Key: ICTBVMOFKUGCRP-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules, contributing to its potential therapeutic properties.

Properties

IUPAC Name

N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-4-22(18,19)16-14-8-10-15(11-9-14)23(20,21)17-12(2)6-5-7-13(17)3/h8-13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBVMOFKUGCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 2,6-dimethylpiperidine, is reacted with a sulfonyl chloride derivative to form the intermediate 2,6-dimethyl-1-piperidinyl sulfonyl chloride.

    Coupling Reaction: This intermediate is then coupled with 4-aminophenyl ethanesulfonamide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its therapeutic potential in treating conditions such as bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Pathways Involved: This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antibacterial activity or anti-inflammatory responses.

Comparison with Similar Compounds

  • N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide
  • N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}propanesulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the length and structure of the alkyl chain attached to the sulfonamide group.
  • Unique Properties: N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide is unique due to its specific balance of hydrophobic and hydrophilic properties, which can influence its solubility and bioavailability.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain therapeutic targets or industrial uses.

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